molecular formula C8H12N4O3 B2540188 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid CAS No. 447455-16-5

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2540188
CAS No.: 447455-16-5
M. Wt: 212.209
InChI Key: RVSSGTNKDAFAQT-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6-7(11-15-10-6)12-3-1-5(2-4-12)8(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSGTNKDAFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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